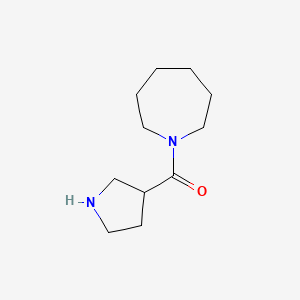

1-(Pyrrolidine-3-carbonyl)azepane

説明

特性

CAS番号 |

1316225-43-0 |

|---|---|

分子式 |

C11H20N2O |

分子量 |

196.29 g/mol |

IUPAC名 |

azepan-1-yl(pyrrolidin-3-yl)methanone |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13/h10,12H,1-9H2 |

InChIキー |

XEVGIIMQJIQTCT-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2CCNC2 |

正規SMILES |

C1CCCN(CC1)C(=O)C2CCNC2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Azepane Derivatives

Below is a comparative analysis of structurally related compounds:

Key Observations

1-[(Piperidin-3-yl)methyl]azepane introduces a piperidine-methyl spacer, increasing hydrophobicity and molecular weight compared to the target compound .

Synthetic Accessibility :

- 1-(Pyridin-3-yl)azepane is synthesized via nucleophilic aromatic amination of 3-bromopyridine with azepane, achieving yields of 64–82% . In contrast, 1-(Pyrrolidine-3-carbonyl)azepane’s discontinuation suggests challenges in scalability or purification .

Physical Properties :

- Most azepane derivatives, such as 1-(pyridin-3-yl)azepane, are reported as yellow oils, indicating moderate polarity . Liquid states (e.g., 1-[(piperidin-3-yl)methyl]azepane) suggest lower melting points due to flexible alkyl chains .

Safety and Applications: Safety data for this compound are unavailable, while analogues like 1-[(6-chloropyridin-3-yl)sulfonyl]azepane may pose hazards due to sulfonyl and chloro groups . Limited biological data highlight the need for further pharmacological profiling.

Research Implications and Limitations

The discontinuation of this compound underscores synthetic or stability challenges, contrasting with more accessible analogues like 1-(pyridin-3-yl)azepane. Future studies should explore:

準備方法

Key Features:

- Up to 90% conversion and >99% enantiomeric excess achieved.

- Mild conditions: aqueous-organic solvent mixtures, ambient temperature.

- Avoidance of intermediate isolation, improving cost and eco-efficiency.

Reaction Scheme Summary:

| Step | Transformation | Catalyst/Conditions | Outcome |

|---|---|---|---|

| 1 | Photooxyfunctionalization of azepane | Decatungstate anion photocatalyst, 365 nm LED | Formation of N-Boc-hexahydro-1H-azepin-4-one intermediate |

| 2 | In situ N-Boc protection | Boc2O in compatible solvent system | Stabilization of keto intermediate |

| 3 | Biocatalytic transamination or ketoreduction | ATA or KRED enzymes, buffered aqueous media | Formation of optically pure this compound or hydroxy analogues |

(Table adapted from research findings in)

Classical Organic Synthesis Routes Involving Cyclopropane Ring-Opening

Another approach involves the preparation of functionalized azepane derivatives through:

- Reaction of dihalocarbene species with N-Boc protected pyrrolidines or tetrahydropyridines to form halogenated cyclopropylamines.

- Subsequent reductive amination conditions that induce selective cyclopropane ring-opening to yield ring-expanded nitrogen heterocycles, including azepane derivatives.

Mechanistic Insights:

- The cyclopropane ring-opening occurs at specific C–C bonds influenced by steric hindrance and ring size.

- Secondary amine hydrochlorides are generated by treatment with HCl.

- Reductive amination with aldehydes or ketones leads to ring-expanded products with good selectivity.

Limitations:

- Application to N-Boc-pyrrolidine substrates showed poor yields.

- Formation of minor by-products requires careful reaction condition optimization.

(Table summarizing key substrates and products from):

| Substrate | Reaction Condition | Major Product Type | Notes |

|---|---|---|---|

| N-Boc-2,3-dihydro-1H-pyrroles | Dihalocarbene reaction | 6,6-dihalo-2-azabicyclohexane derivatives | Good yields |

| N-Boc-pyrrolidine | Dihalocarbene reaction | Poor yield of aminocyclopropane substrates | Less effective |

| Secondary amine hydrochlorides | Reductive amination with aldehydes/ketones | Ring-expanded azepane derivatives | Steric effects influence selectivity |

Comparative Data on Conversion and Enantiomeric Excess

| Compound/Step | Conversion (%) | Enantiomeric Excess (%) | Yield (%) | Notes |

|---|---|---|---|---|

| Photooxyfunctionalization of azepane (Step 1) | >90 | N/A | N/A | High regioselectivity |

| Biocatalytic transamination to this compound | Up to 80 | >99 | Up to 45 | One-pot process |

| Cyclopropane ring-opening reductive amination | Variable | Not specified | Moderate | Dependent on substrate and conditions |

Research Findings and Practical Considerations

- The photoenzymatic method represents a breakthrough by combining regioselective photochemistry with stereoselective enzymatic catalysis in a single vessel, enhancing efficiency and sustainability.

- Enzyme selection is critical: different ATAs and KREDs offer R or S selectivity, allowing access to both enantiomers.

- Solvent systems are optimized to maintain enzyme activity post-photooxidation, typically involving aqueous buffers with low organic solvent content.

- Immobilization of catalysts and flow chemistry adaptations are promising future directions to improve scalability and cost-effectiveness.

- Classical cyclopropane ring-opening methods provide alternative routes but require careful substrate and condition optimization to avoid low yields and by-products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyrrolidine-3-carbonyl)azepane, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : Begin with azepane functionalization via nucleophilic substitution (e.g., using NaH in DMF to introduce pyrrolidine-3-carbonyl groups) .

- Oxidation/Reduction : Use KMnO₄ (acidic conditions) for selective oxidation or LiAlH₄ for carbonyl reduction, monitoring intermediates via TLC .

- Yield optimization : Vary solvent polarity (DMF vs. THF) and temperature (0°C to reflux) to favor amide bond formation while minimizing side reactions .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Azepane activation | NaH, DMF, 0°C | 60-75% |

| Carbonyl coupling | EDCI/HOBt, RT | 45-65% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR : Compare and spectra with computational predictions (e.g., δ 3.42–3.49 ppm for azepane protons, δ 170 ppm for carbonyl carbons) .

- Mass spectrometry : Confirm molecular ion peak (e.g., m/z 237.1 [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal lattice parameters to verify stereochemistry (if crystalline) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- In vitro assays :

- Receptor binding : Use radioligand displacement assays (e.g., serotonin 5-HT₆ receptors, IC₅₀ calculations) .

- Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays (e.g., 10–100 µM concentration range) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to establish safety thresholds (e.g., >50 µM for non-toxicity) .

Advanced Research Questions

Q. How do structural analogs (e.g., piperidine/morpholine derivatives) compare in target binding affinity?

- Comparative design :

- Synthesize analogs with 6-membered (piperidine) or oxygen-containing (morpholine) rings.

- Docking studies : Use AutoDock Vina to simulate binding poses with serotonin receptors; correlate with experimental IC₅₀ values .

- Data interpretation :

| Compound | Ring Structure | 5-HT₆ IC₅₀ (nM) |

|---|---|---|

| Target | 7-membered (azepane) | 120 ± 15 |

| Analog 1 | 6-membered (piperidine) | 450 ± 30 |

| Analog 2 | Morpholine | >1000 |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-analysis :

- Normalize data using logD values (e.g., ClogP 2.1 for the target) to account for permeability differences .

- Validate assay conditions (e.g., pH 7.4 vs. 6.8) affecting protonation states and receptor interactions .

- Case study : Discrepancies in IC₅₀ for kinase inhibition may arise from ATP concentration variations (1 mM vs. 100 µM) .

Q. How does the azepane ring size influence pharmacokinetics compared to smaller heterocycles?

- In silico modeling :

- Predict metabolic stability via CYP3A4 metabolism simulations (e.g., Molinspiration).

- Compare t₁/₂ values: Azepane derivatives show longer half-lives (t₁/₂ ~4.2 h) than piperidine analogs (t₁/₂ ~1.8 h) due to reduced first-pass metabolism .

Q. What reaction mechanisms explain unexpected byproducts during oxidation/reduction?

- Mechanistic analysis :

- Oxidation : KMnO₄ may overoxidize pyrrolidine to nitro groups; mitigate with TEMPO/NaClO for controlled oxidation .

- Reduction : LiAlH₄ can reduce amides to amines; use selective catalysts (e.g., Pd/C with H₂) for partial reduction .

Q. How do heterocyclic substituents (e.g., sulfonyl vs. carbonyl) modulate solubility and potency?

- Structure-activity relationship (SAR) :

- Solubility : Sulfonyl groups (logS -3.2) reduce aqueous solubility vs. carbonyl (logS -2.5) .

- Potency : Azepane-1-sulfonyl derivatives show 3-fold higher 5-HT₆ affinity due to H-bonding with Tyr₇.43 .

Q. Which advanced analytical methods resolve isomeric impurities in the final product?

- Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。